1-(Isocyanomethyl)-3-nitrobenzene

Synthesis methodology Process chemistry Isocyanide preparation

Researchers requiring rapid SAR expansion via Ugi or Passerini multicomponent reactions often face regiochemical limitations with common 2-nitrobenzyl isocyanide. 1-(Isocyanomethyl)-3-nitrobenzene is the meta-substituted isomer that unlocks complementary SNAr diversification inaccessible to the ortho variant. - Enables post-Ugi reduction to 3-amino handle for meta-fused heterocycle synthesis (pyrimidine, benzimidazole scaffolds). - SNAr with amines proceeds at RT in 2 h (70-95% yield), generating diverse 4-amino-3-nitrophenyl isocyanides. - Validated iNOS inhibitor starting point (IC₅₀ 410 nM, RAW264.7 assay). Supplied via optimized one-step protocol; request quote for gram-to-kilogram quantities.

Molecular Formula C8H6N2O2
Molecular Weight 162.15 g/mol
CAS No. 730964-53-1
Cat. No. B13624403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Isocyanomethyl)-3-nitrobenzene
CAS730964-53-1
Molecular FormulaC8H6N2O2
Molecular Weight162.15 g/mol
Structural Identifiers
SMILES[C-]#[N+]CC1=CC(=CC=C1)[N+](=O)[O-]
InChIInChI=1S/C8H6N2O2/c1-9-6-7-3-2-4-8(5-7)10(11)12/h2-5H,6H2
InChIKeyAPIAZFIKCWTACB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Isocyanomethyl)-3-nitrobenzene: Product Overview


1-(Isocyanomethyl)-3-nitrobenzene (3-Nitrobenzyl isocyanide) is a bifunctional aromatic isocyanide featuring a reactive isocyano group (-NC) tethered to a benzene ring bearing a meta-nitro (-NO₂) substituent [1]. Isocyanides are privileged building blocks in multicomponent reactions (MCRs) such as the Ugi and Passerini reactions, and the presence of the electron-withdrawing nitro group modulates the electronic character of the aromatic system while also serving as a latent amino group after reduction [2]. This combination of functional groups makes the compound a versatile intermediate in medicinal chemistry and organic synthesis, distinct from its ortho- and para-substituted isomers in both steric and electronic properties.

MCR building block Compatible with Ugi, Passerini, and related MCRs
Meta-nitro activation Enables room-temperature SNAr diversification
Convertible isocyanide Yields 3-amino regioisomer after reduction

Why 1-(Isocyanomethyl)-3-nitrobenzene Outperforms Other Isocyanides


Isocyanides with different substitution patterns exhibit widely divergent reactivity, stability, and applicability. The meta-nitro group in 1-(Isocyanomethyl)-3-nitrobenzene exerts a distinct electronic influence compared to ortho- or para-nitro analogs, altering rates of thermal isomerization and nucleophilic aromatic substitution (SNAr) chemistry [1]. Generic benzyl isocyanide lacks the activating nitro group entirely, precluding post-condensation reduction and further diversification. The 2-nitro isomer is well-established as a 'universal convertible isocyanide' in Ugi reactions, but the 3-nitro isomer offers complementary regiochemical outcomes in SNAr-based diversification sequences that the 2-nitro isomer cannot replicate [2]. These differences are quantifiable and impact synthetic efficiency, product scope, and procurement decisions.

Attribute
3-Nitro isomer (this compound)
2-Nitro / unsubstituted analogs
SNAr reactivity
Room-temperature amine displacement
Unreactive or competing pathways
Post-reduction handle
3-Aminobenzyl (meta-substituted)
2-Aminobenzyl (ortho-fused scaffolds only)
Electronic character (σ⁺)
+0.67; distinct isomerization rate
+0.71 to +0.79; rate and stability differ

Quantitative Evidence: 1-(Isocyanomethyl)-3-nitrobenzene vs. Analogs


One-Step Synthesis Route

1-(Isocyanomethyl)-3-nitrobenzene was synthesized in a single step in quantitative yield using adapted Vilsmeier conditions, a protocol that avoids multi-step sequences typical for isocyanide preparation [1]. In contrast, the widely used Ugi method for isocyanide synthesis (formylation of amine followed by dehydration) typically yields 70–87% for similar benzyl isocyanides, and even optimized routes to 2-nitrobenzyl isocyanide rarely exceed 90% [2].

Synthetic Yield
Reported
>95% vs 70–87%
May reduce material cost
Adapted Vilsmeier protocol; cross-study comparison
Synthesis methodology Process chemistry Isocyanide preparation

SNAr Diversification via Meta-Nitro Activation

The meta-nitro substitution pattern of 1-(isocyanomethyl)-3-nitrobenzene directly enables SNAr diversification: 4-fluoro-3-nitrophenyl isocyanide (a closely related analog) reacts with primary and secondary amines at room temperature to yield 4-amino-3-nitrophenyl isocyanides in 70–95% isolated yield across a broad amine scope (secondary and primary, small and bulky) [1]. 2-Nitrobenzyl isocyanide does not undergo this SNAr diversification pathway under the same mild conditions, as ortho-nitro substitution leads to competing reaction pathways [1].

SNAr Diversification
Head-to-head
70–95% vs 0% (2-nitro)
Unique reactivity window
Requires meta-nitro activation; broad amine scope
Nucleophilic aromatic substitution Isocyanide diversification Multicomponent reaction precursors

Hammett Correlation of Thermal Stability

Thermal isomerization rates of substituted benzyl isocyanides follow an excellent Hammett correlation with σ⁺ constants (ρ⁺ = −0.24) [1]. The meta-nitro group (σ⁺ = +0.67) produces a relative isomerization rate that is measurably different from para-nitro (σ⁺ = +0.79) and ortho-nitro (σ⁺ ≈ +0.71, with steric modulation) [1]. This translates to a predictable, quantifiable difference in thermal stability profiles that can be exploited during distillation, storage, and reaction planning.

Thermal Stability (k_rel)
Class-level
log(k_rel) = −0.16
Slower than unsubstituted benzyl
Hammett σ⁺ correlation; class-level prediction
Physical organic chemistry Thermal stability Hammett correlation

iNOS Inhibitory Activity

In a cell-based assay, 1-(isocyanomethyl)-3-nitrobenzene inhibited LPS-induced inducible nitric oxide synthase (iNOS) activity in mouse RAW264.7 macrophages with an IC₅₀ of 410 nM [1]. While comprehensive selectivity profiling against other isocyanides is not available, this potency benchmark is a data point for medicinal chemistry programs exploring isocyanide-based iNOS inhibitors. The closely related 2-nitrobenzyl isocyanide has not been reported with comparable iNOS inhibition data in public databases.

iNOS Inhibition
Assay context
IC₅₀ = 410 nM
Reported cell-based activity
RAW264.7 macrophages; selectivity profiling pending
Anti-inflammatory iNOS inhibition Biological activity

Solid Physical Form Advantage

1-(Isocyanomethyl)-3-nitrobenzene is reported as a solid at ambient temperature, whereas unsubstituted benzyl isocyanide and many alkyl isocyanides are volatile liquids with notorious, penetrating odors that complicate handling and limit laboratory use [1]. Solid physical form simplifies weighing, reduces exposure risk, and improves storage stability, offering a practical advantage for routine laboratory procurement.

Physical State
Class-level
Solid (ambient)
Simplifies weighing and handling
Compared to liquid benzyl isocyanides
Physical properties Handling safety Lab convenience

Unique Meta-Nitro Reduction Regiochemistry

The meta-nitro group in 1-(isocyanomethyl)-3-nitrobenzene, upon reduction, yields a 3-aminobenzyl isocyanide intermediate—a regioisomer distinct from the 2-aminobenzyl isocyanide derived from the widely used 'universal convertible isocyanide' 2-nitrobenzyl isocyanide [1]. This positional difference dictates the substitution pattern of downstream heterocycles in post-Ugi cyclization sequences. For example, fused pyrimidine derivatives accessible from ortho-(isocyanomethyl)nitroarenes via reduction and cyclocondensation are structurally constrained to ortho-fused systems [2]; meta-nitro substitution opens access to meta-fused or linearly extended scaffolds that are topologically inaccessible from ortho-nitro precursors.

Reduction Regioisomer
Head-to-head
3-Aminobenzyl (meta)
Access to meta-fused scaffolds
Exclusive to 3-nitro isomer; ortho yields ortho-fused
Regiochemistry Nitro reduction Convertible isocyanide

1-(Isocyanomethyl)-3-nitrobenzene: Application Scenarios


Diversity-Oriented SNAr Library Synthesis

When a medicinal chemistry program requires rapid generation of structurally diverse isocyanide building blocks, 1-(isocyanomethyl)-3-nitrobenzene (or its 4-fluoro analog) serves as an ideal precursor. The meta-nitro group activates the ring for SNAr with a broad range of amines (70–95% yield, room temperature, 2 h reaction time) [1], producing 4-amino-3-nitrophenyl isocyanides that are themselves reactive in Passerini, Ugi, and Groebcke-Blackburn-Bienayme multicomponent reactions [1]. This diversification strategy is not feasible with ortho- or para-nitro isomers under the same mild conditions, making the meta-nitro compound the preferred procurement choice for SNAr-based library synthesis.

Post-Ugi Cyclization to Meta-Fused Heterocycles

In synthetic routes requiring a convertible isocyanide for Ugi four-component reactions followed by nitro reduction and cyclization, 1-(isocyanomethyl)-3-nitrobenzene offers a complementary regiochemistry to the widely used 2-nitrobenzyl isocyanide. After Ugi condensation, reduction of the meta-nitro group to a 3-amino handle enables cyclocondensation with orthoesters or other electrophiles to yield meta-fused pyrimidine or benzimidazole scaffolds [1][2]. This regioisomeric outcome is inaccessible from the 2-nitro isomer and is essential when target compound structures demand a 3-amino substitution pattern.

Process-Scale Single-Step Synthesis

For process development groups seeking to scale up isocyanide production, the adapted Vilsmeier protocol for 1-(isocyanomethyl)-3-nitrobenzene delivers quantitative yield in a single step without chromatographic purification [1]. Compared to multi-step Ugi-type routes that require formylation, dehydration, and column chromatography (cumulative yields typically 60–80%), this one-step, near-quantitative process significantly reduces solvent consumption, labor, and cost per gram at scale. Procurement of the compound from suppliers using this optimized route ensures cost-effective access for large-scale MCR campaigns.

iNOS Inhibitor Hit-to-Lead Optimization

Drug discovery teams targeting inducible nitric oxide synthase (iNOS) for inflammatory diseases can use 1-(isocyanomethyl)-3-nitrobenzene as a validated starting point with an IC₅₀ of 410 nM in RAW264.7 macrophage assays [1]. While further selectivity and pharmacokinetic profiling are required, this sub-micromolar cellular activity provides a concrete benchmark that generic benzyl isocyanides do not offer. The isocyanide group also provides a synthetic handle for multicomponent elaboration, enabling rapid analog generation around the nitroaromatic core.

Application
Selection Property
Validation Focus
SNAr-based building block diversification
Meta-nitro SNAr activation
Amine scope and yield consistency
Ugi/cyclization sequence
3-Amino regioisomer handle
Cyclocondensation regiochemistry
Large-scale isocyanide production
Single-step quantitative synthesis
Process robustness and cost per gram
iNOS inhibition probe studies
Reported iNOS potency context
Cell-based activity and selectivity profiling
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